molecular formula C13H19NO3 B5023726 2-Ethoxy-6-(morpholin-4-ylmethyl)phenol

2-Ethoxy-6-(morpholin-4-ylmethyl)phenol

Cat. No.: B5023726
M. Wt: 237.29 g/mol
InChI Key: GKPXFXSTEWDRNY-UHFFFAOYSA-N
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Description

2-Ethoxy-6-(morpholin-4-ylmethyl)phenol is a Schiff base derivative synthesized via the condensation of 2-hydroxy-3-(morpholin-4-ylmethyl)benzaldehyde with 4-methylaniline in ethanol under reflux conditions . The compound exhibits a planar azomethine (-CH=N-) group and a morpholine ring in a chair conformation stabilized by intramolecular O–H⋯N and C–H⋯π hydrogen bonds . Its crystal structure reveals π-π stacking interactions between benzene rings, contributing to its stability .

Properties

IUPAC Name

2-ethoxy-6-(morpholin-4-ylmethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-2-17-12-5-3-4-11(13(12)15)10-14-6-8-16-9-7-14/h3-5,15H,2,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPXFXSTEWDRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-(morpholin-4-ylmethyl)phenol typically involves the reaction of 2-ethoxyphenol with morpholine in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-(morpholin-4-ylmethyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Ethoxy-6-(morpholin-4-ylmethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-(morpholin-4-ylmethyl)phenol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Features of Analogous Compounds
Compound Name Substituents Molecular Formula Notable Features Reference
2-Ethoxy-6-(morpholin-4-ylmethyl)phenol Ethoxy, morpholinylmethyl C₁₉H₂₂N₂O₂ Chair conformation morpholine; intramolecular O–H⋯N and C–H⋯π bonds; π-π stacking
2-Ethoxy-6-[(4-fluorophenylimino)methyl]phenol Ethoxy, 4-fluoro-phenylimino C₁₅H₁₄FNO₂ Exists exclusively in enol form (solid/solution); strong intramolecular H-bonding
2-Methoxy-6-[(4-methylphenylimino)methyl]phenol Methoxy, 4-methylphenylimino C₁₅H₁₅NO₂ S(6) intramolecular H-bond ring; C–H⋯O interactions in crystal packing
2-Chloro-6-(morpholin-4-ylmethyl)phenol Chloro, morpholinylmethyl C₁₁H₁₄ClNO₂ Higher LogP (1.7) due to chloro group; reduced H-bond donor capacity
2-Ethoxy-6-[(methylimino)methyl]phenol Ethoxy, methylimino C₁₀H₁₃NO₂ Inversion dimers via C–H⋯O bonds; simpler structure with no morpholine ring

Hydrogen Bonding and Crystal Packing

  • This compound: Intramolecular O–H⋯N (1.87 Å) and weak C12–H12⋯N2 bonds stabilize the molecular conformation. Crystal packing is reinforced by C–H⋯π (3.45 Å) and π-π interactions (3.72 Å interplanar distance) .
  • 2-Ethoxy-6-[(4-fluorophenylimino)methyl]phenol: Strong enol-form preference due to O–H⋯N hydrogen bonding (1.82 Å). No solvent-dependent tautomerism observed .
  • 2-Methoxy-6-[(4-methylphenylimino)methyl]phenol: Forms S(6) rings via O–H⋯N bonds. C–H⋯O interactions create R₂²(8) motifs in the crystal lattice .

Spectroscopic and Computational Analysis

Table 2: Spectroscopic Data Comparison
Compound IR (C=N stretch, cm⁻¹) UV-Vis λmax (nm) DFT HOMO-LUMO Gap (eV) Reference
This compound 1615 320 (ethanol) 4.2
2-Ethoxy-6-[(4-fluorophenylimino)methyl]phenol 1623 315 (DMSO) 3.9
2-Methoxy-6-[(4-methylphenylimino)methyl]phenol 1608 310 (chloroform) 4.1
  • The morpholinylmethyl group in the target compound lowers the HOMO-LUMO gap compared to methoxy analogs, enhancing electron delocalization .
  • Fluorine substitution in 4-fluorophenyl derivatives increases electron-withdrawing effects, shifting UV-Vis absorption slightly .

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